N-(3,4-dimethoxybenzyl)-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutyl]propanamide
Overview
Description
N-(3,4-dimethoxybenzyl)-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutyl]propanamide is a useful research compound. Its molecular formula is C29H41NO4 and its molecular weight is 467.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.30355879 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential as Antidepressants
Research into structurally related compounds such as 3,4-diphenyl-1H-pyrazole-1-propanamines has explored their potential as antidepressants. These studies have identified compounds with comparable potency to established antidepressants like imipramine but with reduced side effects, highlighting the therapeutic potential of compounds within this chemical space for mental health treatments (Bailey et al., 1985).
Applications in Organic Synthesis
Compounds with the 3,4-dimethoxybenzyl moiety have been explored for their utility in organic synthesis, particularly as N-protecting groups. Their ability to be smoothly eliminated under certain conditions makes them useful intermediates in the synthesis of more complex molecules (Grunder-Klotz & Ehrhardt, 1991).
Antimicrobial and Anti-inflammatory Agents
Novel pyrazole, isoxazole, and benzodiazepine derivatives bearing structural similarities have been studied for their antimicrobial and anti-inflammatory activities. This research underscores the potential of such compounds in developing new therapeutic agents to combat microbial infections and inflammation (Kendre, Landge, & Bhusare, 2015).
Anticancer Applications
Further investigation into related structures has revealed compounds capable of inhibiting the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator of tumor growth and survival. These findings point to the potential of such molecules in anticancer strategies, particularly in targeting tumor microenvironmental factors (Mun et al., 2012).
Immunomodulating Activity
Certain N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides have demonstrated immunomodulating activities, enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses. This highlights the potential for such compounds in augmenting the body's immune response to infections (Doria et al., 1991).
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO4/c1-6-28(31)30(21-23-12-13-26(32-4)27(19-23)33-5)16-14-24(18-22-10-8-7-9-11-22)25-15-17-34-29(2,3)20-25/h7-13,19,24-25H,6,14-18,20-21H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYXBEVIZTZMNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC(CC1=CC=CC=C1)C2CCOC(C2)(C)C)CC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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